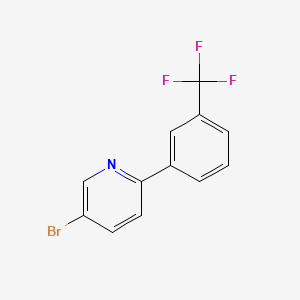

![molecular formula C8H3BrF3NS2 B567888 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol CAS No. 1215206-27-1](/img/structure/B567888.png)

6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

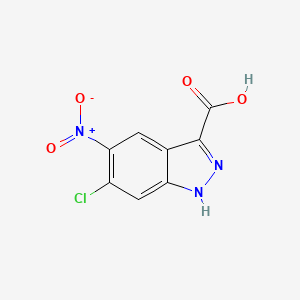

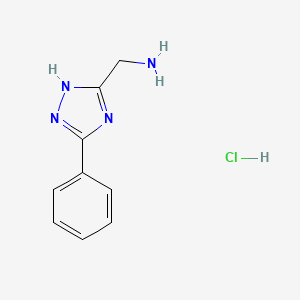

“6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol” is a chemical compound with the molecular formula C8H3BrF3NS2 . It’s a part of a class of compounds that have been studied for their potential use as quorum sensing inhibitors .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzo[d]thiazole ring substituted with a bromine atom at the 6-position and a trifluoromethyl group at the 4-position .科学的研究の応用

Synthesis of Heterocyclic Compounds

One significant application involves the synthesis of heterocyclic compounds, which are crucial in the development of materials with potential electronic, optical, and pharmaceutical uses. For instance, research has demonstrated the utility of related thiazole derivatives in synthesizing compounds with fungicidal activity, highlighting the role of such chemicals in agricultural chemistry (Bashandy, Abdelall, & El-Morsy, 2008). Furthermore, benzo[d][1,2,3]thiadiazole derivatives have been implemented in creating high-performance semiconductors for optoelectronic devices, underscoring the importance of these compounds in advancing materials science (Chen et al., 2016).

Antimicrobial and Antitumor Activities

Another area of application is in the exploration of antimicrobial and antitumor properties. Thiazole derivatives synthesized from precursors similar to 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol have shown promising results in antimicrobial activity studies. For example, novel sulphonamide derivatives were found to display significant antimicrobial effects, suggesting the potential for these compounds in developing new antimicrobial agents (Fahim & Ismael, 2019). Additionally, specific benzo[d]thiazole derivatives have been evaluated for their antitumor activity, presenting a new avenue for cancer research (Ramadan, Abdel Hamid, Noureddin, & Badahdah, 2018).

Advanced Material Synthesis

The development of advanced materials also benefits from the unique properties of this compound and its derivatives. Research into asymmetrical/symmetrical D-π-A/D-π-D thiazole-containing aromatic heterocyclic fluorescent compounds has unveiled potential applications in creating materials with specific photophysical and electrochemical properties, useful in various technological applications (Tao et al., 2013).

Chemical Synthesis and Methodology

Furthermore, methodologies for constructing chemical bonds and synthesizing structurally complex molecules using thiazole derivatives are crucial. Efficient construction of C–S and C–N bonds via metal-free reductive coupling represents an innovative approach in organic synthesis, providing a pathway to synthesize diverse benzo[d]thiazole derivatives with potential biological activity (Lin et al., 2014).

作用機序

Target of Action

The primary target of 6-Bromo-4-(trifluoromethyl)benzo[d]thiazole-2-thiol is the lasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to monitor their population density and coordinate group behaviors .

Mode of Action

This compound interacts with its target by inhibiting the lasB quorum sensing system . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .

Biochemical Pathways

The affected pathway is the quorum sensing pathway . By inhibiting this pathway, the compound disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This can lead to a reduction in behaviors such as biofilm formation and virulence production .

Pharmacokinetics

The compound has been shown to have promising quorum-sensing inhibitor activities with ic50 values of 1152 μg mL −1, 1822 μg mL −1, and 455 μg mL −1 . These values suggest that the compound may have good bioavailability.

Result of Action

The primary result of the compound’s action is the inhibition of the lasB quorum sensing system . This leads to a disruption in bacterial communication and coordination of behaviors, potentially reducing their virulence and ability to form biofilms .

Action Environment

Environmental factors can influence the action of this compound. For instance, the effectiveness of quorum sensing inhibitors can be influenced by factors such as the presence of other bacteria, the availability of nutrients, and the physical characteristics of the environment . .

特性

IUPAC Name |

6-bromo-4-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF3NS2/c9-3-1-4(8(10,11)12)6-5(2-3)15-7(14)13-6/h1-2H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVSJNXHRWSYML-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1C(F)(F)F)NC(=S)S2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF3NS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682073 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215206-27-1 |

Source

|

| Record name | 6-Bromo-4-(trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

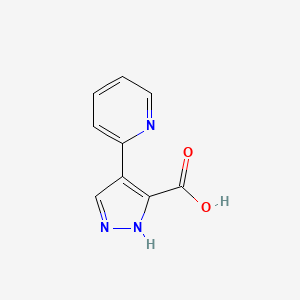

![2',3-Dichloro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567807.png)

![5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carbonitrile](/img/structure/B567822.png)

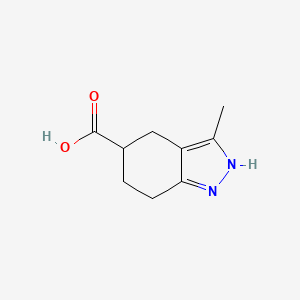

![4-Methyl-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B567826.png)